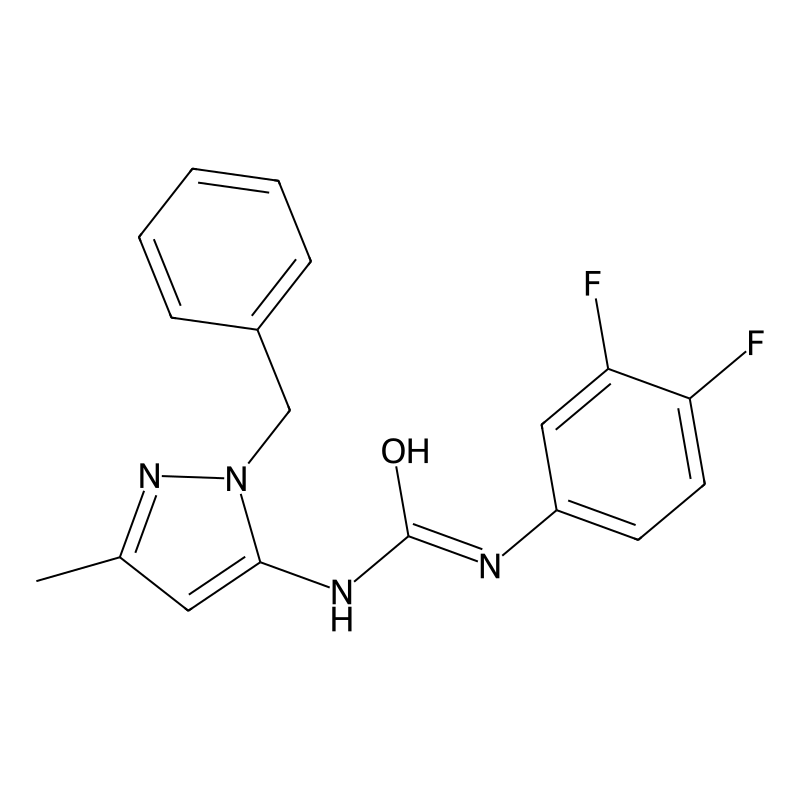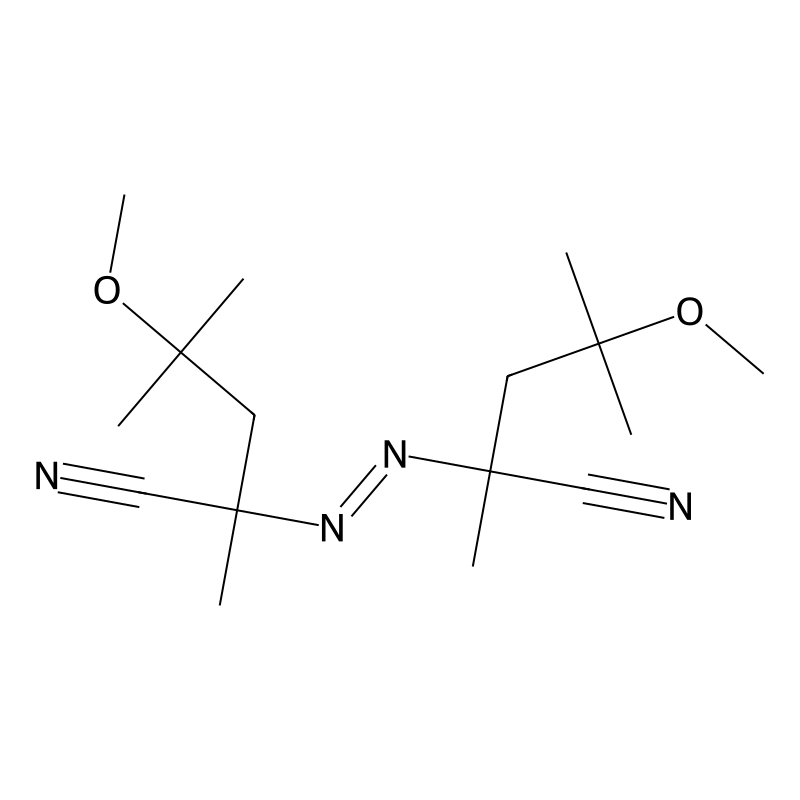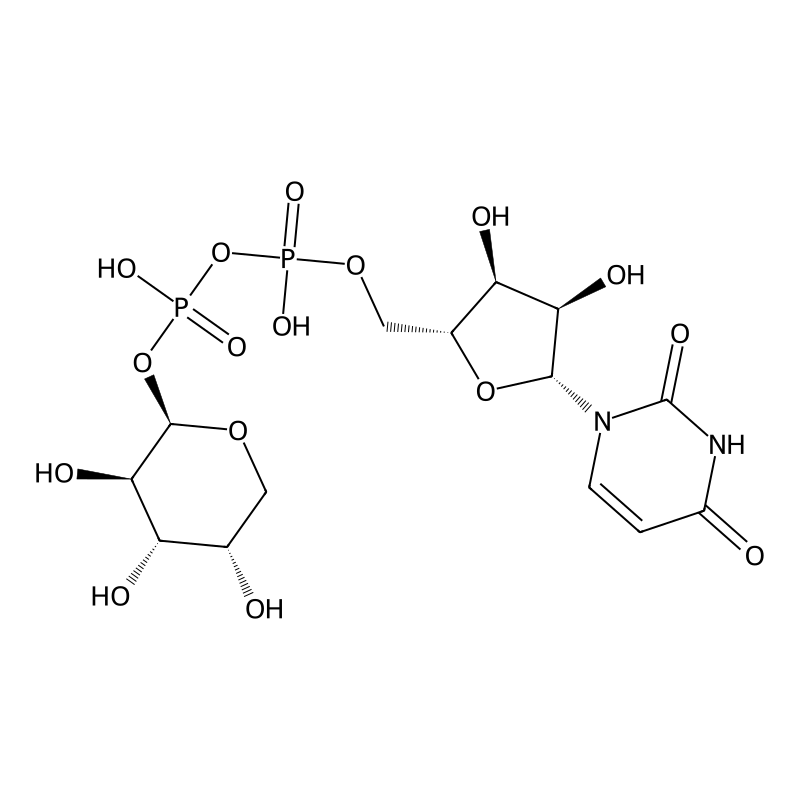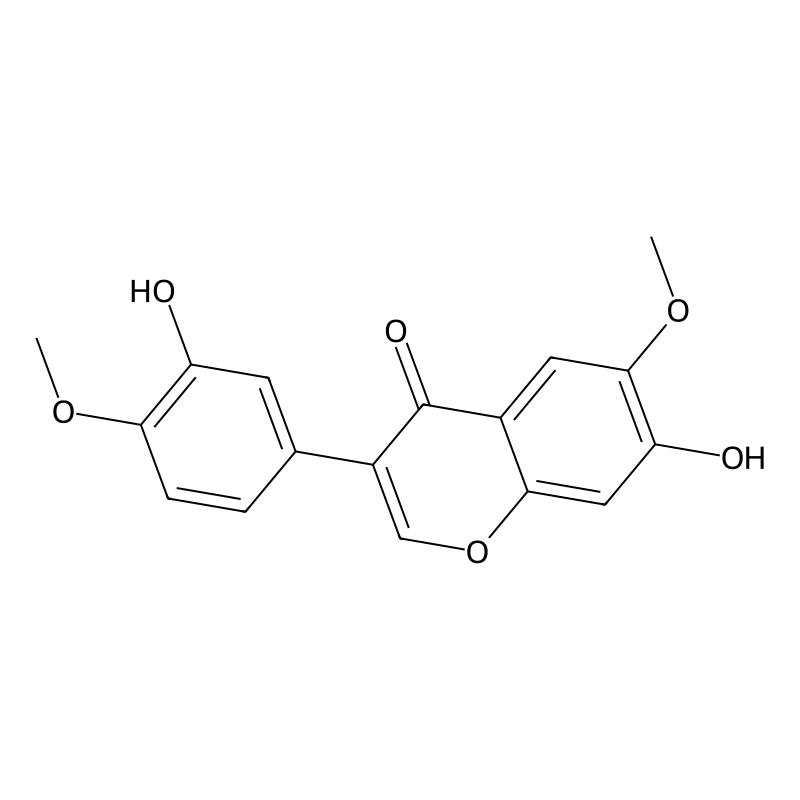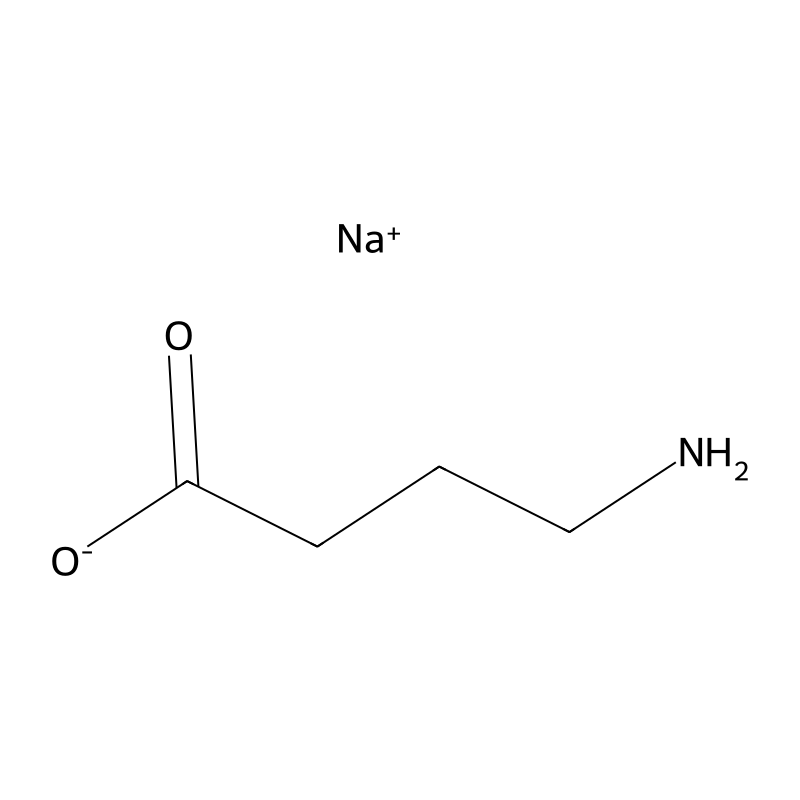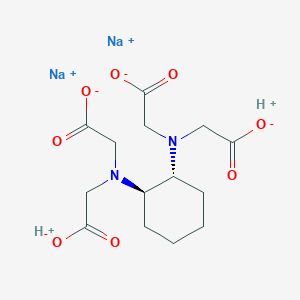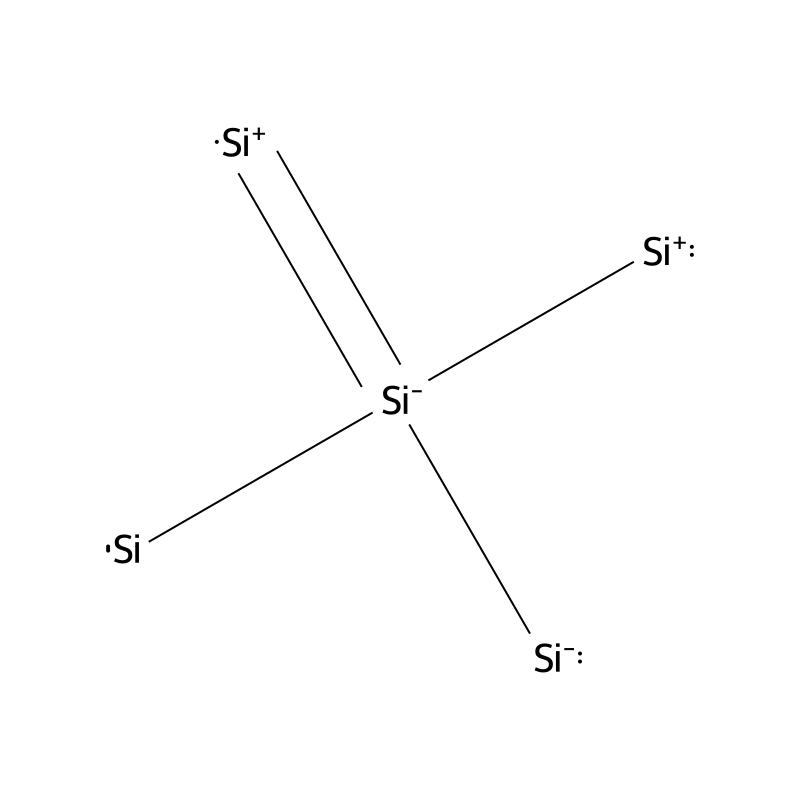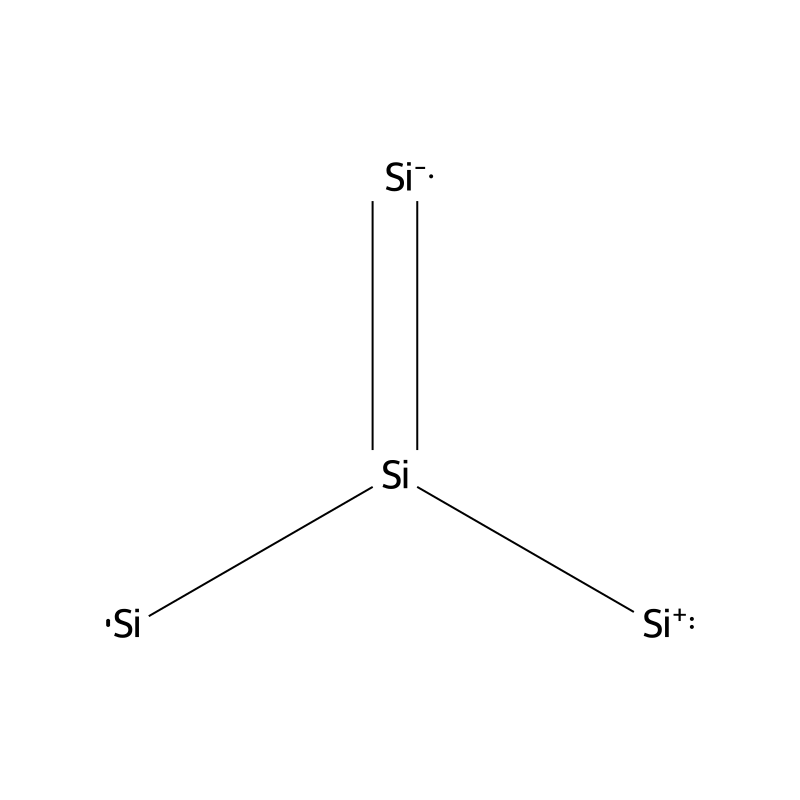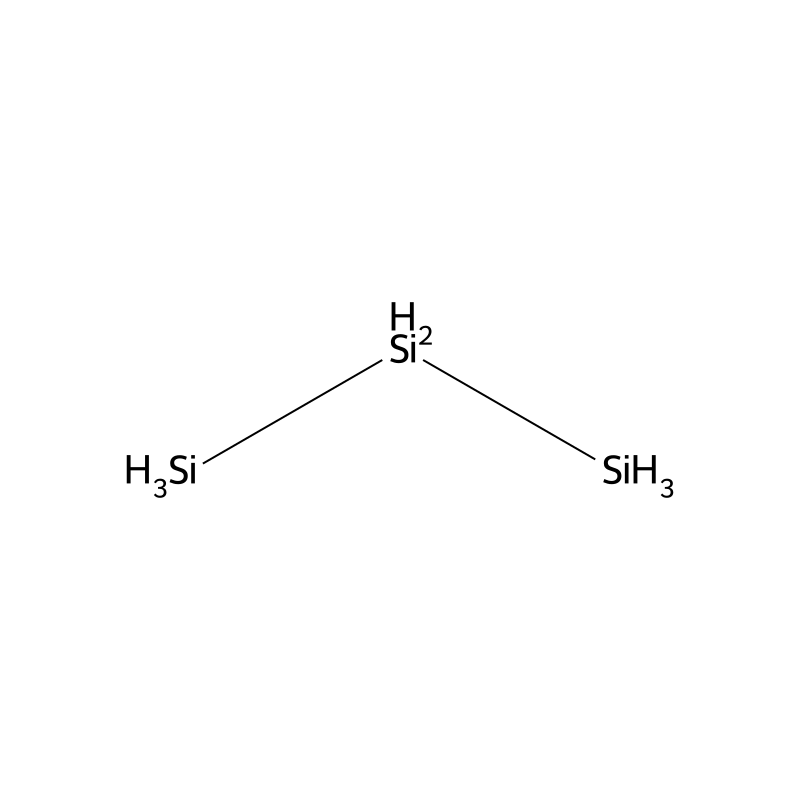2-Hydroxyethyl oleate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Biodegradability Enhancement in Mineral Lubricating Oil
Methods of Application:Biodegradability Assessment: The biodegradability of the neat oil and its formulations was evaluated using a tester designed for rapid assessment of lubricant biodegradability.
Tribological Testing: Tribological properties were studied using a four-ball tester, which measures friction, wear, and extreme pressure properties.
Oleic acid tris (2-hydroxyethyl) isocyanurate phosphate ester: exhibited better effects than .
Oleate Hydratase Enzyme Applications
Specific Scientific Field: Biotechnology and enzymology.
Summary:Oleate hydratase: catalyzes the addition of water to the CC double bond of oleic acid, producing ®-10-hydroxystearic acid. This enzyme requires an FAD cofactor and can hydrate a wide range of unsaturated fatty acids at the C10 position (and sometimes the C13 position) .
Ionic Liquid as a Lubricant Additive
Specific Scientific Field: Ionic liquids (ILs) and lubrication.
Summary:Bis(2-hydroxyethyl) ammonium oleate protic ionic liquid (PIL): has been investigated for its friction and wear reduction abilities in a glycerol aqueous lubricating fluid. Tribo-tests using a ruby–steel friction pair demonstrated its potential as a lubricant additive .
2-Hydroxyethyl oleate is a chemical compound with the molecular formula and a molecular mass of 326.51 g/mol. It is an ester derived from oleic acid and ethylene glycol, characterized by a hydroxyl group attached to the ethylene glycol moiety. This compound appears as a liquid at room temperature, with a melting point of approximately 34-35 °C and a boiling point ranging from 190-200 °C under reduced pressure . Its structure includes a long aliphatic chain, which contributes to its amphiphilic properties, making it suitable for various applications in the fields of biochemistry and materials science.
- Oxidation: The hydroxyl group can be oxidized to form hydroxy acids or other oxidation products. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.
- Reduction: This compound can be reduced to corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: The hydroxyl group allows for substitution reactions with various reagents, leading to the formation of different esters and ethers. Acid chlorides or alkyl halides can be used in these reactions.
2-Hydroxyethyl oleate exhibits biological activity related to its metabolic pathways. It is involved in the process of oleate β-oxidation, which is crucial for the breakdown of unsaturated fatty acids. Studies suggest that oleic acid derivatives may have protective effects against insulin resistance and cardiovascular diseases. The compound's interaction with oleate hydratases indicates its potential role in various biochemical pathways, although specific dosage effects in animal models remain limited.
The synthesis of 2-hydroxyethyl oleate primarily involves the esterification of oleic acid with ethylene glycol. This reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions to facilitate water removal, driving the reaction towards completion. In industrial settings, continuous esterification processes are employed to enhance yield and purity through efficient separation techniques .
Due to its unique properties, 2-hydroxyethyl oleate finds applications in various fields:
- Surfactants and Emulsifiers: Its amphiphilic nature makes it effective as a surfactant in cosmetic formulations and food products.
- Lubricants: The compound has been studied for its potential to improve the biodegradability and tribological performance of lubricating oils.
- Pharmaceuticals: It may serve as an excipient in drug formulations due to its compatibility with biological systems.
Research on 2-hydroxyethyl oleate suggests it interacts with various biochemical pathways, particularly those involving fatty acid metabolism. The presence of the hydroxyl group allows this compound to engage in hydrogen bonding and other interactions that can influence its solubility and efficacy in biological systems. Environmental factors such as pH and temperature also play significant roles in its stability and activity.
Similar Compounds- Ethylene glycol monooleate: Similar structure but lacks the hydroxyl group on the ethylene glycol moiety, making it less hydrophilic.
- 2-[Bis(2-hydroxyethyl)amino]ethyl oleate: Contains an additional amino group, enhancing its hydrophilicity compared to 2-hydroxyethyl oleate.
Uniqueness
The uniqueness of 2-hydroxyethyl oleate lies in its combination of hydrophobic and hydrophilic properties, which allows it to function effectively as both a surfactant and emulsifier. The presence of the hydroxyl group not only enhances its solubility in water but also provides opportunities for further chemical modifications, thereby expanding its applicability across various industries .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 626 of 1351 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 725 of 1351 companies with hazard statement code(s):;
H315 (19.17%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
9004-96-0
Wikipedia
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Surfactant; Emulsifying
General Manufacturing Information
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
